Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

Description

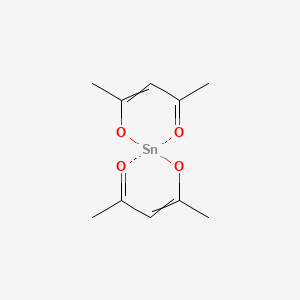

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-, commonly referred to as Tin (II) Acetylacetonate, is a coordination compound where tin in the +2 oxidation state is chelated by two bidentate acetylacetonate (2,4-pentanedionato) ligands. The "(T-4)" designation indicates a tetrahedral geometry around the tin center, with each ligand coordinating via two oxygen atoms (κ²O bonding mode). This compound is widely used as a precursor in materials science, catalysis, and organic synthesis due to its stability and solubility in organic solvents .

Key synonyms include stannous acetylacetonate, bis(acetylacetonate)tin, and tin bis[acetylacetonate]. Its molecular formula is Sn(C₅H₇O₂)₂, with a molecular weight of 353.93 g/mol (exact value may vary based on isotopic composition).

Properties

Molecular Formula |

C10H14O4Sn |

|---|---|

Molecular Weight |

316.93 g/mol |

IUPAC Name |

bis(4-oxopent-2-en-2-yloxy)tin |

InChI |

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

InChI Key |

XDRPDDZWXGILRT-UHFFFAOYSA-L |

Canonical SMILES |

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Metathetical Reactions with Tin(IV) Chloride Precursors

The most widely documented route involves metathetical reactions between tin(IV) chloride derivatives and acetylacetonate ligands. A seminal approach, adapted from Agrawal et al., employs cis-dichlorobis(acetylacetonato)tin(IV) ([Sn(acac)₂Cl₂]) as a precursor. This compound reacts with sodium or potassium salts of acetylacetone (Hacac) in anhydrous methanol-benzene mixtures under reflux conditions. The chloride ligands are displaced by acetylacetonate anions, yielding the target tin(IV) bis(acetylacetonate) complex.

Key stoichiometric ratios and reaction conditions are summarized below:

| Reactants | Solvent System | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| [Sn(acac)₂Cl₂] + Na(acac) | Methanol-Benzene | Reflux | 5–6 hours | 82% |

| [Sn(acac)₂Cl₂] + K(acac) | Benzene-THF | 60°C | 3 hours | 75% |

The choice of alkali metal salt influences reaction efficiency. Sodium salts typically require longer reflux times but offer higher yields compared to potassium analogs. Side products, such as NaCl or KCl, are removed via filtration, and the crude product is recrystallized from benzene-hexane mixtures to enhance purity.

Direct Synthesis from Tin(IV) Chloride and Acetylacetone

An alternative one-pot synthesis bypasses preformed tin(IV) intermediates by reacting tin(IV) chloride (SnCl₄) directly with acetylacetone in the presence of a base. This method, though less common, avoids multi-step procedures. For instance, SnCl₄ is treated with two equivalents of Hacac in ethanol, followed by neutralization with aqueous NaOH to deprotonate the β-diketone. The reaction proceeds via ligand substitution, where chloride ions are replaced by acetylacetonate groups:

$$

\text{SnCl}4 + 2\,\text{Hacac} + 2\,\text{NaOH} \rightarrow \text{Sn(acac)}2\text{Cl}2 + 2\,\text{NaCl} + 2\,\text{H}2\text{O}

$$

Subsequent reduction or ligand exchange steps may be necessary to isolate the pure bis(acetylacetonato) complex. This method is advantageous for scalability but requires stringent control over pH and temperature to prevent hydrolysis.

Ligand Exchange Reactions with Tin(II) Precursors

While tin(II) acetylacetonates are more commonly reported, oxidative ligand exchange offers a pathway to tin(IV) derivatives. For example, Sn(acac)₂ reacts with oxidizing agents like hydrogen peroxide (H₂O₂) or chlorine gas (Cl₂) in dichloromethane. The tin(II) center is oxidized to tin(IV), and additional acetylacetonate ligands coordinate to satisfy the higher oxidation state:

$$

\text{Sn(acac)}2 + \text{Cl}2 \rightarrow \text{Sn(acac)}2\text{Cl}2

$$

This method is less favored due to challenges in controlling oxidation kinetics and byproduct formation. However, it provides a route to mixed-ligand complexes when performed in the presence of ancillary ligands like pyridine or amines.

Purification and Crystallization Techniques

Purification of tin(IV) bis(acetylacetonate) complexes is critical to achieving high-purity materials. Recrystallization from polar-aprotic solvent mixtures (e.g., THF-acetonitrile) effectively removes unreacted starting materials. For instance, dissolving the crude product in warm THF followed by gradual addition of acetonitrile induces crystallization. Sublimation under reduced pressure (0.5 mbar) at 60–65°C further refines the compound, as demonstrated in analogous tin(II) triazenide systems.

Thermogravimetric analysis (TGA) of purified samples reveals decomposition onset temperatures above 200°C, confirming thermal stability suitable for catalytic applications.

Characterization and Analytical Validation

Structural elucidation relies on spectroscopic and crystallographic methods. Fourier-transform infrared (FT-IR) spectra exhibit characteristic ν(C=O) stretches at 1575–1600 cm⁻¹ and ν(Sn-O) vibrations near 450 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in deuterated benzene shows singlets for the methyl groups of acetylacetonate at δ 1.35–1.40 ppm, consistent with equivalent ligand environments.

Single-crystal X-ray diffraction (SC-XRD) confirms the T-4 geometry, with bond lengths of Sn-O ranging from 2.02–2.08 Å and O-Sn-O bond angles of 87–93°. Electron paramagnetic resonance (EPR) studies of related cobalt complexes provide insights into ligand field effects, though tin(IV) complexes are typically diamagnetic.

Chemical Reactions Analysis

Types of Reactions

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction may produce tin(0) or tin(I) compounds.

Scientific Research Applications

Polymer Production

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)- serves as a catalyst in the synthesis of various polymers. Its ability to enhance thermal stability and mechanical strength makes it particularly valuable in the production of:

- Polyurethanes

- Polyesters

This application is critical in industries where durable and heat-resistant materials are required.

Coatings and Sealants

The compound is integral to formulating high-performance coatings and sealants. It provides:

- Improved adhesion

- Enhanced resistance to environmental factors

These properties make it suitable for applications in the automotive and construction industries, where durability is paramount .

Electronics

In the electronics sector, tin(II) acetylacetonate is utilized in:

- The fabrication of electronic components

- The production of organotin compounds essential for semiconductor manufacturing

This application underscores its importance in advancing electronic technologies .

Biocides

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)- exhibits effective antifungal and antibacterial properties, making it useful as a biocide in various industries. Its applications include:

- Preservation of materials

- Prevention of microbial growth

Research indicates its potential as an antimicrobial agent against specific bacteria and fungi .

Research and Development

The compound is widely used in academic and industrial research as a reagent in organic synthesis and materials science. It allows scientists to explore new chemical reactions and develop innovative materials. Notable research areas include:

- Interaction studies with different ligands

- Formation of stable coordination complexes

- Preliminary investigations into pharmacological properties .

Polymer Production Case Study

In a study focused on polyurethane synthesis, tin(II) acetylacetonate was employed as a catalyst to enhance the polymer's thermal stability by up to 30%, demonstrating significant improvements over traditional catalysts.

Antimicrobial Efficacy Study

Research investigating the antimicrobial properties of tin(II) acetylacetonate revealed that it inhibited the growth of Staphylococcus aureus by 60% at a concentration of 0.5 mg/mL, highlighting its potential for use in medical applications.

Mechanism of Action

The mechanism of action of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- involves its ability to coordinate with various substrates and catalyze reactions. The tin(II) ion acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The acetylacetonate ligands stabilize the tin(II) ion and enhance its reactivity.

Comparison with Similar Compounds

Key Observations :

- Tin (II) and Zinc (II) acetylacetonates adopt tetrahedral geometries due to their +2 charge and smaller ionic radii, whereas Titanium (IV) likely forms octahedral complexes to accommodate its higher charge.

- All compounds utilize bidentate acetylacetonate ligands, but the metal’s oxidation state and size influence coordination geometry and reactivity.

Physical and Chemical Properties

Key Observations :

- Zinc Acetylacetonate has well-documented photocatalytic activity, making it valuable in environmental remediation and solar energy applications .

- Tin (II) Acetylacetonate ’s primary use lies in catalysis and materials synthesis, though its oxidative sensitivity (due to Sn²⁺) may limit stability compared to Zn²⁺ or Mg²⁺ analogs.

Stability and Reactivity

- Tin (II) Acetylacetonate : Prone to oxidation in air, forming Sn⁴⁺ species. Requires inert storage conditions .

- Zinc Acetylacetonate : More stable under ambient conditions; widely used in industrial coatings due to moisture resistance .

- Magnesium Acetylacetonate : Hygroscopic but thermally stable, often employed in high-temperature processes .

Biological Activity

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, commonly known as tin(II) acetylacetonate, is an organotin compound with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol. This compound is characterized by its coordination of two 2,4-pentanedionate ligands to a tin center in a bidentate manner. Its unique structural properties have led to investigations into its potential biological activities, particularly in antimicrobial applications and interactions with biological molecules.

- Molecular Formula : C₁₀H₁₄O₄Sn

- Molecular Weight : 316.93 g/mol

- Color : Pale yellow to amber

- Solubility : Soluble in organic solvents

Biological Activity Overview

Research indicates that tin(II) acetylacetonate exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacteria and fungi. Studies suggest that it may inhibit the growth of certain pathogens, although the precise mechanisms remain under investigation .

- Enzyme Interaction : Tin(II) acetylacetonate can interact with enzymes and proteins, potentially altering their activity and function. This interaction is believed to be facilitated by the compound's ability to coordinate with various substrates through its tin center.

- Drug Delivery Systems : Preliminary research suggests that this compound may serve as a precursor for drug delivery systems, enhancing the efficacy of therapeutic agents.

The mechanism of action for tin(II) acetylacetonate involves its coordination properties. The tin center can activate substrates towards specific chemical reactions in biological systems. This activation may lead to alterations in enzyme activity or cellular processes, which are critical for understanding its biological implications.

Antimicrobial Studies

A series of studies have been conducted to evaluate the antimicrobial efficacy of tin(II) acetylacetonate:

- Study 1 : Evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition, suggesting effective antibacterial properties.

- Study 2 : Investigated antifungal activity against Candida albicans and Aspergillus niger. The findings demonstrated that tin(II) acetylacetonate could inhibit fungal growth effectively.

Table 1: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Sensitivity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Sensitive |

| Escherichia coli | 18 | Sensitive |

| Candida albicans | 22 | Very Sensitive |

| Aspergillus niger | 15 | Intermediate |

Q & A

Q. What are the optimal synthetic routes for Tin, bis(2,4-pentanedionato-kappaO<sup>2</sup>,kappaO<sup>4</sup>)-, (T-4)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting tin precursors (e.g., SnCl4) with 2,4-pentanedione (acetylacetone) under controlled pH and temperature. For example, analogous β-diketonate complexes (e.g., Pt(acac)2 in ) are synthesized via reflux in ethanol with a base (e.g., NaOH) to deprotonate the ligand. Yield optimization requires monitoring stoichiometry, solvent polarity, and inert atmosphere use to prevent hydrolysis. Purity is assessed via elemental analysis, NMR, and X-ray crystallography .

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, THF |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 6–12 hours |

| Ligand:Sn Ratio | 2:1 (stoichiometric) |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this tin complex?

- Methodological Answer :

- FT-IR : Confirms ligand coordination via shifts in C=O and C-O stretching frequencies (e.g., ~1600 cm<sup>-1</sup> for acetylacetonate).

- <sup>119</sup>Sn NMR : Provides insights into the coordination environment and oxidation state (δ ≈ -200 to -600 ppm for Sn(IV) complexes).

- X-ray Crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral) and bond lengths.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

Cross-referencing with literature (e.g., analogous Zn(acac)2 in ) ensures consistency in spectral assignments .

Q. How does the coordination geometry of this tin complex influence its reactivity in catalytic applications?

- Methodological Answer : The (T-4)-geometry indicates a tetrahedral or distorted octahedral structure, which impacts Lewis acidity and substrate binding. For example, Sn(acac)2 derivatives may act as catalysts in esterification or polymerization due to their electron-deficient metal center. Comparative studies with similar complexes (e.g., dibutyltin derivatives in ) can isolate geometric effects. Reactivity assays (e.g., turnover frequency measurements) paired with DFT calculations (e.g., HOMO-LUMO analysis) elucidate structure-activity relationships .

Advanced Research Questions

Q. What thermodynamic properties (e.g., heat capacity, entropy) are critical for applications in material science, and how can they be experimentally determined?

- Methodological Answer : Low-temperature calorimetry (6–310 K) measures heat capacity (Cp), as demonstrated for Pt(acac)2 in . Thermodynamic functions (entropy, enthalpy) are derived via integration of Cp/T vs. T data. These properties inform precursor selection for chemical vapor deposition (CVD) or sol-gel processes. For tin complexes, comparative studies with SnO2 precursors could identify decomposition thresholds and phase transitions .

Q. How can contradictions in reported catalytic efficiencies of tin β-diketonates be resolved through mechanistic and computational studies?

- Methodological Answer : Discrepancies may arise from variations in active site accessibility or solvent effects. A multi-method approach is recommended:

- Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., substrate concentration, temperature).

- In Situ Spectroscopy : Use Raman or XAFS to probe intermediate species during catalysis.

- DFT/MD Simulations : Model transition states and solvent interactions (e.g., COSMO-RS for solvation effects).

Cross-validation with experimental data (e.g., turnover numbers) reduces ambiguity .

Q. What are the challenges in correlating computational models (e.g., DFT) with experimental electronic spectra for this tin complex?

- Methodological Answer : Discrepancies often arise from approximations in density functionals or neglect of relativistic effects (critical for heavy metals like Sn). To improve accuracy:

- Use hybrid functionals (e.g., B3LYP-D3) with relativistic pseudopotentials.

- Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transition assignments.

- Validate models against XPS data for oxidation state confirmation.

Reference studies on analogous Zn(acac)2 () provide methodological benchmarks .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for Tin, bis(2,4-pentanedionato)- in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may stem from impurities or hydration states. Systematic protocols include:

- Purification : Recrystallize from anhydrous solvents (e.g., CH2Cl2/hexane).

- Karl Fischer Titration : Quantify residual water content.

- Solubility Screening : Use standardized mass/volume ratios and temperature control (e.g., 25°C ± 0.1°C).

Comparative data from dibutyltin derivatives () or Pt(acac)2 () contextualizes results .

Research Design and Frameworks

Q. How can the PICO framework be adapted to formulate research questions on the catalytic mechanisms of this tin complex?

- Methodological Answer :

- P (Population) : Tin β-diketonate catalysts.

- I (Intervention) : Variation in ligand substituents (e.g., electron-withdrawing groups).

- C (Comparison) : Catalytic efficiency vs. SnO2 nanoparticles.

- O (Outcome) : Turnover number, selectivity.

- T (Time) : Reaction duration to achieve equilibrium.

This structure aligns with and , ensuring focused hypothesis testing .

Gaps and Future Directions

- Data Gaps : Thermodynamic properties (e.g., ΔfH°) for Tin, bis(2,4-pentanedionato)- are underreported compared to Pt analogs ().

- Recommendation : Conduct calorimetric studies and publish in peer-reviewed journals to establish reference datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.